4-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyrimidine
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Overview
Description
4-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyrimidine is a chemical compound known for its unique structural features and potential applications in various fields. The presence of trifluoromethyl groups and a chloropyrimidine moiety makes it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyrimidine typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with appropriate pyrimidine derivatives under controlled conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide, followed by heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the process ensures that the compound can be produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with various nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds, expanding its utility in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
4-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyrimidine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl groups but differ in the other substituents.
Chloropyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents at other positions.
Uniqueness
4-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyrimidine is unique due to the combination of trifluoromethyl groups and a chloropyrimidine moiety. This combination imparts distinct electronic and steric properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
954224-49-8 |
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Molecular Formula |
C12H5ClF6N2 |
Molecular Weight |
326.62 g/mol |
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]-6-chloropyrimidine |
InChI |
InChI=1S/C12H5ClF6N2/c13-10-4-9(20-5-21-10)6-1-7(11(14,15)16)3-8(2-6)12(17,18)19/h1-5H |
InChI Key |
WEYRYFCANNALSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=NC=N2)Cl |
Origin of Product |
United States |
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